![molecular formula C14H19NO2 B1246959 methyl (S)-phenyl[(S)-piperidin-2-yl]acetate CAS No. 20748-11-2](/img/structure/B1246959.png)
methyl (S)-phenyl[(S)-piperidin-2-yl]acetate
Overview
Description
Methyl (S)-phenyl[(S)-piperidin-2-yl]acetate is a methyl phenyl(piperidin-2-yl)acetate in which both stereocentres have S configuration. It is the inactive enantiomer in the racemic drug methylphenidate. It is an enantiomer of a dexmethylphenidate.
Scientific Research Applications
Synthesis and Modification
Efficient Synthesis : A novel series of piperidine ring-modified alcohol and methyl ether analogs of methyl phenyl(piperidin-2-yl)acetate was synthesized. These analogs involved alkylation and acylation of the piperidine ring, followed by reduction to alcohol derivatives and methylation to methyl ether derivatives. This process demonstrated significant improvements in efficiency and yield (Ojo, 2012).
Piperidine Ring Modified Analogues : Another study focused on synthesizing analogues of methyl phenyl(piperidin-2-yl)acetate with modifications in the piperidine ring. These were developed through direct alkylation and reductive amination procedures, achieving good yields and demonstrating the versatility of the compound in synthetic chemistry (Ojo, 2012).
Chemical Structure and Analysis
- Chemical Structure Characterization : The chemical structure of these analogs was determined using mass spectra, 1H NMR spectra, and CHN elemental analysis, providing detailed insights into the molecular architecture of these compounds (Ojo, 2012).
Medicinal Chemistry and Biological Activities
Antimicrobial Activity : A study synthesized and evaluated a series of compounds structurally related to methyl phenyl(piperidin-2-yl)acetate for antimicrobial activity. These compounds demonstrated significant antibacterial activity, indicating the potential of methyl phenyl(piperidin-2-yl)acetate analogs in medicinal chemistry (Vankadari et al., 2013).
DNA Binding Studies : New derivatives of methyl phenyl(piperidin-2-yl)acetate were synthesized and their interactions with calf thymus DNA were studied. These studies are crucial for understanding the potential biological interactions and applications of these compounds in biochemistry and pharmaceutical sciences (Raj, 2020).
properties
CAS RN |
20748-11-2 |
---|---|
Product Name |
methyl (S)-phenyl[(S)-piperidin-2-yl]acetate |
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
DUGOZIWVEXMGBE-STQMWFEESA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Other CAS RN |
40431-62-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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